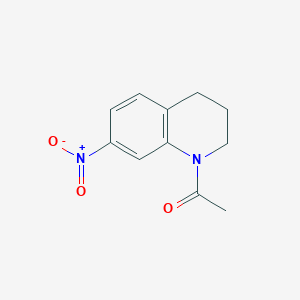
1-(7-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone, commonly known as NQO1, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
Environmental Degradation and Toxicity Assessment
Advanced Oxidation Processes (AOPs) for Environmental Remediation: Studies on compounds like acetaminophen highlight the use of AOPs to degrade environmental pollutants into less harmful by-products. This involves understanding the kinetics, mechanisms, and toxicological impacts of the degradation products, which may shed light on the behavior of similar nitro-containing compounds in the environment (Qutob et al., 2022).
Genotoxic and Mutagenic Risks of Oxy-PAHs : Research into structurally modified polycyclic aromatic hydrocarbons, such as nitro-PAHs and oxy-PAHs, has underscored their potential genotoxicity and mutagenicity. This suggests that compounds with similar structural features, including nitro-quinolines, could pose significant risks to human health and warrant further investigation into their environmental and biological impacts (Clergé et al., 2019).
Pharmacological Applications
Metal Ions and DNA Interactions : The interaction of antitumor antibiotics, which include functionalized quinoline compounds, with metal ions and DNA, provides insights into their mechanism of action, including DNA strand scission and the role of metal ions in enhancing drug-DNA interactions. This research is foundational for understanding how similar nitro-substituted quinolines might interact with biological molecules and their potential as therapeutic agents (Harding & Long, 1997).
Therapeutic Potential of Tetrahydroisoquinolines : The examination of tetrahydroisoquinoline derivatives for various therapeutic activities, including anticancer and central nervous system treatments, indicates a broader interest in quinoline derivatives. This suggests avenues for the development of novel drugs based on the structural modification of quinoline and isoquinoline frameworks, potentially including nitro-substituted variants (Singh & Shah, 2017).
Eigenschaften
IUPAC Name |
1-(7-nitro-3,4-dihydro-2H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-8(14)12-6-2-3-9-4-5-10(13(15)16)7-11(9)12/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMSPEMFJFMGQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Nitro-3,4-dihydroquinolin-1(2H)-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

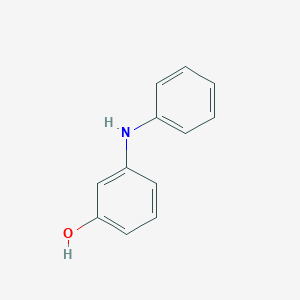
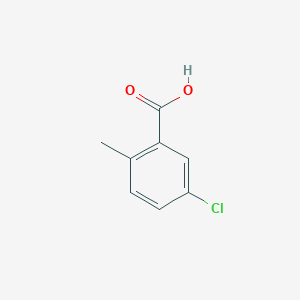
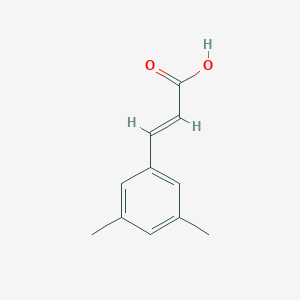
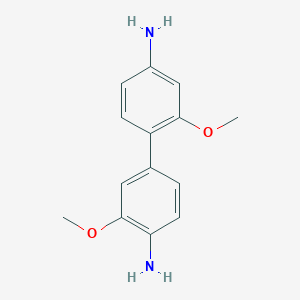
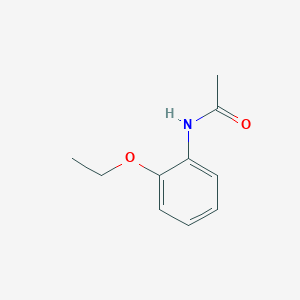
![6-(4-Chlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B364033.png)
![4-[6-(3,4-dimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B364036.png)
![7-[3-(dimethylamino)phenyl]-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B364037.png)
![3-phenyl-7-(2-phenylvinyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B364039.png)
![7-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B364041.png)
![3-phenyl-7-(2-pyrazinyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B364042.png)
![7-[(4-fluorophenoxy)methyl]-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B364046.png)
![[3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl 1-naphthyl ether](/img/structure/B364052.png)
![6-(1-Benzofuran-2-yl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B364056.png)